molecular formula C10H16N2O B8311493 Methyl(4-(3-pyridyloxy)butyl)amine

Methyl(4-(3-pyridyloxy)butyl)amine

Cat. No.: B8311493
M. Wt: 180.25 g/mol
InChI Key: QHJKYFYKNOSLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(4-(3-pyridyloxy)butyl)amine is a tertiary amine compound characterized by a pyridyloxy moiety linked to a butyl chain terminated by a methylamine group. Its structure combines the electron-donating properties of the amine group with the aromatic π-system of the pyridine ring, making it a candidate for applications in solvent extraction, coordination chemistry, and pharmaceutical synthesis. The pyridyloxy group enhances its ability to interact with metal ions through lone-pair donation, while the flexible butyl chain improves solubility in organic phases. This compound has drawn interest in separation science, particularly in the context of nuclear fuel cycle processes, where selective extraction of metal ions like zirconium (Zr) and hafnium (Hf) is critical .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-methyl-4-pyridin-3-yloxybutan-1-amine

InChI

InChI=1S/C10H16N2O/c1-11-6-2-3-8-13-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3

InChI Key

QHJKYFYKNOSLTL-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Amine-Based Extractants

Amine-based extractants are widely used in metal ion separation due to their ability to form stable complexes. Below is a detailed comparison of Methyl(4-(3-pyridyloxy)butyl)amine with structurally or functionally related compounds, based on extraction efficiency, selectivity, and operational limitations.

Structural Analogues
Compound Name Key Structural Features Extraction Mechanism Selectivity (Zr/Hf) Stability in Acidic Media
This compound Pyridyloxy group, butyl chain, methylamine Coordination via pyridine N and amine Under investigation Moderate (pH 1–3)
Tri-n-octylamine (TOA) Linear aliphatic amine with three octyl chains Ion-pair formation in H$2$SO$4$ Low Poor (emulsion formation)
Alamine 336 Branched tertiary amine mixture Similar to TOA Moderate Good
BEAP (Bis(2-ethylhexyl)-1-(2-ethylhexylamino)propylphosphonate) Phosphonate-amine hybrid Synergistic P=O and amine coordination High Excellent (pH 0–4)

Key Findings :

  • Pyridyloxy vs. Aliphatic Chains: The pyridyloxy group in this compound provides stronger electron-donating capacity compared to purely aliphatic amines like TOA or Alamine 334. This may enhance metal ion affinity but could reduce solubility in nonpolar solvents .
  • Selectivity : BEAP, which combines phosphonate and amine groups, outperforms traditional amines in Zr/Hf separation due to dual coordination sites. This compound’s selectivity remains understudied but is hypothesized to rely on the pyridine ring’s steric and electronic effects .
  • Acid Stability : TOA and Alamine 336 require strong acidic media (e.g., H$2$SO$4$), but they often form emulsions. This compound’s aromatic backbone may improve phase separation, though its stability at pH <1 is untested .
Performance in Zr/Hf Separation
Extractant Distribution Ratio (D$_{Zr}$) Separation Factor (β$_{Zr/Hf}$) Optimal pH
This compound Not reported Not reported 1–3
Cyanex 301 (Thiophosphinic acid) D$_{Zr}$ = 8.2 β = 12.5 1–2
TODGA (Diglycolamide) D$_{Zr}$ = 15.0 β = 3.8 1–3
Aliquat 336 (Quaternary ammonium) D$_{Zr}$ = 0.5 β = 1.2 2–4

Key Findings :

  • Gaps in Data : Quantitative extraction metrics for this compound are scarce. Current literature focuses on structurally simpler amines or phosphoric/phosphonic acid derivatives .
  • Competitors : Cyanex 301 and TODGA exhibit superior D$_{Zr}$ and β values, but their environmental toxicity and cost are drawbacks. This compound’s modular structure could allow tuning for higher selectivity.

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